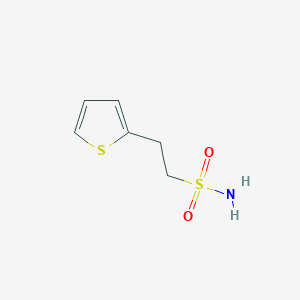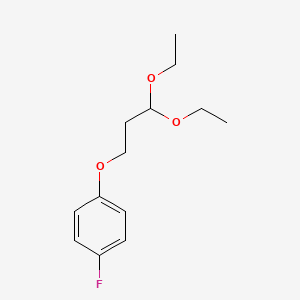![molecular formula C9H4BrF3N2OS B1375205 2-Bromo-5-[3-(trifluoromethyl)phenoxy]-1,3,4-thiadiazole CAS No. 1488953-36-1](/img/structure/B1375205.png)
2-Bromo-5-[3-(trifluoromethyl)phenoxy]-1,3,4-thiadiazole
Vue d'ensemble
Description
The compound “2-Bromo-5-[3-(trifluoromethyl)phenoxy]-1,3,4-thiadiazole” is likely to be an organic compound containing several functional groups, including a bromine atom, a trifluoromethyl group, a phenoxy group, and a 1,3,4-thiadiazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromine atom, the trifluoromethyl group, and the phenoxy group would likely have significant effects on the compound’s overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would be influenced by its functional groups. For example, the bromine atom might be involved in substitution reactions, while the trifluoromethyl group might participate in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be influenced by its molecular structure and the functional groups it contains .Applications De Recherche Scientifique
Photodynamic Therapy Potential
- A study discussed the potential of a compound related to 2-Bromo-5-[3-(trifluoromethyl)phenoxy]-1,3,4-thiadiazole in photodynamic therapy, particularly for cancer treatment. This compound demonstrated good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, essential for Type II photosensitizers in treating cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Anti-tubercular Activity
- Another study synthesized a series of derivatives of 2-Bromo-5-[3-(trifluoromethyl)phenoxy]-1,3,4-thiadiazole and evaluated them for anti-tubercular activity. Some compounds exhibited moderate to good activity against Mycobacterium tuberculosis, indicating potential use in treating tuberculosis (Gadad, Noolvi, & Karpoormath, 2004).
Anticancer Evaluation
- Research also includes the synthesis of 2-Bromo-5-[3-(trifluoromethyl)phenoxy]-1,3,4-thiadiazole derivatives for anticancer evaluation. Certain compounds were found to be effective against specific cancer cell lines, highlighting the compound's potential as a therapeutic agent in cancer treatment (Noolvi, Patel, Singh, Gadad, Cameotra, & Badiger, 2011).
Cyclooxygenase Inhibitory Activity
- A derivative of 2-Bromo-5-[3-(trifluoromethyl)phenoxy]-1,3,4-thiadiazole showed selective inhibitory activity towards cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1). This finding suggests potential applications in developing anti-inflammatory drugs (Gadad, Palkar, Anand, Noolvi, Boreddy, & Wagwade, 2008).
Organic Light-Emitting Diodes (OLEDs)
- Compounds related to 2-Bromo-5-[3-(trifluoromethyl)phenoxy]-1,3,4-thiadiazole have been investigated for their application in OLEDs. The study demonstrated that these compounds have high electron mobility and can emit green and orange lights, indicating their potential use in OLED technology (Jing, Zhao, & Zheng, 2017).
DNA Protective Ability
- Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine exhibited high DNA protective ability against oxidative stress. This property could be utilized in the development of chemoprotective or therapeutic agents (Gür, Yerlikaya, Şener, Özkınalı, Baloğlu, Gökce, Altunoglu, Demir, & Şener, 2020).
Antimicrobial Properties
- Some novel derivatives of 2-Bromo-5-[3-(trifluoromethyl)phenoxy]-1,3,4-thiadiazole have shown antimicrobial activities against various bacterial and fungal strains. This suggests their potential application in developing new antimicrobial agents (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Corrosion Inhibition
- Derivatives of 1,3,4-thiadiazole, including those related to 2-Bromo-5-[3-(trifluoromethyl)phenoxy]-1,3,4-thiadiazole, have been studied for their potential as corrosion inhibitors for metals like iron. This application is crucial in material science and industrial applications (Kaya, Kaya, Guo, Kandemirli, Tüzün, Uğurlu, Madkour, & Saracoglu, 2016).
Mécanisme D'action
Target of Action
Compounds containing the trifluoromethyl group have been found to exhibit numerous pharmacological activities
Mode of Action
The exact mode of action of 2-Bromo-5-[3-(trifluoromethyl)phenoxy]-1,3,4-thiadiazole is currently unknown due to the lack of specific studies on this compound. The trifluoromethyl group is known to interact with various biological targets, leading to a range of pharmacological effects .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-bromo-5-[3-(trifluoromethyl)phenoxy]-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF3N2OS/c10-7-14-15-8(17-7)16-6-3-1-2-5(4-6)9(11,12)13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHSDQOHBBWJFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NN=C(S2)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



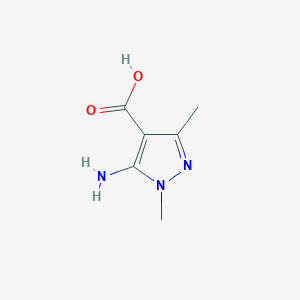
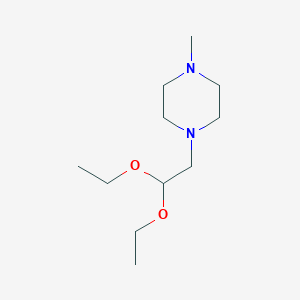
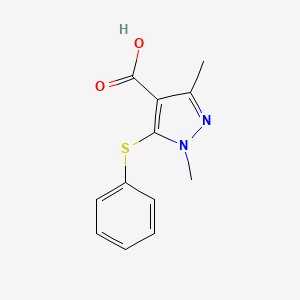
![3-[(3-Bromophenyl)methoxy]oxolane](/img/structure/B1375127.png)
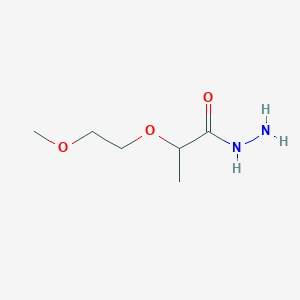
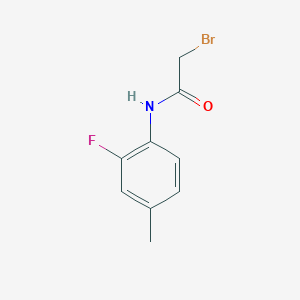

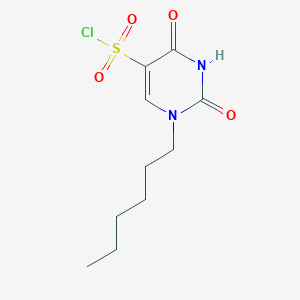
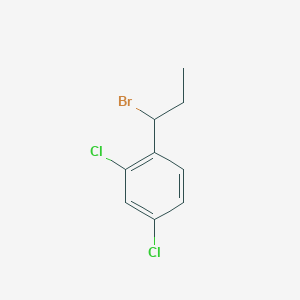
![Methyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate](/img/structure/B1375139.png)
